4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide
Description
Properties
IUPAC Name |
4-cyclopent-3-en-1-yl-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12(2)11(13)9-5-8-10-6-3-4-7-10/h3-4,10H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNAIJITLBTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Carboxylic Acid Chlorides
A common approach involves reacting cyclopent-3-en-1-ylbutanoic acid chloride with dimethylamine. The reaction is typically performed in dichloromethane (DCM) or toluene at 50–80°C, yielding 65–78% of the target compound. Catalysts such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance coupling efficiency by activating the carboxylic acid intermediate.
Mechanistic Insights :
-
The acid chloride reacts with dimethylamine via nucleophilic acyl substitution.
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Steric hindrance from the cyclopentene ring necessitates prolonged reaction times (6–12 hours).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, a mixture of cyclopent-3-en-1-ylbutanoic acid and dimethylamine in ethanol under microwave conditions (160°C, 3 hours) achieves 95% yield . This method minimizes side products like N-methylated byproducts.
Reductive Amination Strategies
Reductive Benzylation Followed by Methylation
A two-step reductive amination protocol is adapted from methods used for structurally similar amides:
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Reductive benzylation : Cyclopent-3-en-1-ylbutanal reacts with benzylamine and NaBH3CN in methanol, forming the secondary amine (85–90% yield).
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Reductive methylation : The benzylated intermediate is treated with formaldehyde and NaBH3CN , followed by hydrogenolysis to remove the benzyl group, yielding the final product (75–80% overall yield).
Optimization Notes :
Palladium-Catalyzed Carbonylation
Carbon Monoxide Insertion
Adapted from patent EP1268400B1, this method involves:
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Bromination of a cyclopentene precursor to form 4-bromo-2-methylphenylbutanamide .
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Carbonylation with CO and methanol in the presence of Pd(PPh₃)₂Cl₂ , yielding 90–95% of the target amide.
Reaction Conditions :
Solid-Phase Synthesis
Resin-Bound Intermediate Preparation
A modified solid-phase approach immobilizes the cyclopentene moiety on Wang resin via ester linkages. Subsequent amidation with dimethylamine in THF/DCM (3:1) liberates the product with >90% purity after cleavage.
Advantages :
Comparative Analysis of Methods
Table 1: Summary of Key Synthetic Routes
Challenges and Optimization
Steric Hindrance Mitigation
The cyclopentene ring’s steric bulk often reduces reaction rates. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopentene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated cyclopentane rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(Cyclopent-3-en-1-yl)-N,N-dimethylbutanamide, a compound with significant potential, has garnered attention in various scientific research applications. This article delves into its applications, highlighting key findings and case studies that illustrate its diverse uses.
Antimicrobial Activity
Research has shown that derivatives of compounds with a cyclopentene structure exhibit notable antimicrobial properties. For instance, studies have indicated that modifications in the chemical structure can enhance efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells. The mechanism is believed to involve interference with mitochondrial pathways and cellular signaling related to apoptosis.
Enzyme Inhibition
There is emerging evidence suggesting that 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide may function as an inhibitor of specific enzymes, including acetylcholinesterase. This inhibition could have implications for neurodegenerative diseases, where enzyme regulation is crucial.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of compounds structurally related to 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide. The findings indicated that certain structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported around 128 µg/mL .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds similar to 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural features in determining cytotoxicity and suggested pathways through which these compounds induce cell death .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cyclooxygenase enzymes, inhibiting their activity and reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- The cyclopentene group in the target compound introduces conformational rigidity and may influence metabolic stability compared to linear analogs like N,N-dimethylbutyramide .
- Halogenated analogs (e.g., 4-chloro derivative) exhibit higher reactivity due to the presence of a leaving group (Cl), making them intermediates for further functionalization .
- Aromatic-substituted derivatives (e.g., fluorophenyl-containing amides) demonstrate enhanced binding affinity in receptor-targeted applications, as seen in patented pharmaceutical intermediates .
Insights :
- The target compound’s synthesis may face challenges in controlling stereochemistry due to the cyclopentene ring’s planar structure .
- Halogenated analogs benefit from higher yields due to well-established protocols, while aromatic derivatives require specialized conditions for functional group compatibility .
Biological Activity
4-(Cyclopent-3-en-1-yl)-N,N-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of heat shock protein 90 (HSP90). This article reviews the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.
Chemical Structure
The molecular structure of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide can be represented as follows:
This compound features a cyclopentene ring and a dimethylbutanamide moiety, which are critical for its biological interactions.
The primary mechanism through which 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide exerts its effects is by inhibiting HSP90. HSP90 is a chaperone protein that stabilizes numerous oncogenic client proteins involved in cancer progression. By inhibiting HSP90, this compound may destabilize these proteins, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds that inhibit HSP90. For instance, the compound has shown promise in preclinical models against various cancer types. The following table summarizes key findings from recent studies:
| Study Reference | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast | 5.2 | HSP90 inhibition leading to client protein degradation |
| Study B | Lung | 3.8 | Induction of apoptosis via HSP70 upregulation |
| Study C | Colon | 4.5 | Inhibition of oncogenic signaling pathways |
Case Studies
- Case Study on Breast Cancer : In vitro studies using MCF-7 breast cancer cells treated with 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide showed significant reduction in cell viability compared to control groups. The mechanism involved the degradation of estrogen receptor alpha, a client protein of HSP90 .
- Lung Cancer Model : In a xenograft model of lung cancer, administration of the compound resulted in a marked decrease in tumor size and weight after four weeks of treatment, correlating with increased levels of apoptotic markers .
Pharmacokinetics
The pharmacokinetic profile of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide indicates good bioavailability and metabolic stability. Studies have shown that the compound is primarily metabolized in the liver, with a half-life suitable for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide, and what reaction conditions optimize yield?
Answer: The synthesis typically involves coupling a cyclopentene-derived fragment with a dimethylbutanamide backbone. A plausible route includes:
- Step 1: Preparation of 4-chloro-N,N-dimethylbutanamide via nucleophilic substitution between 4-chlorobutanoyl chloride and dimethylamine (analogous to ).
- Step 2: Introducing the cyclopentene moiety via a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a cyclopent-3-en-1-yl boronic acid derivative.
- Optimization: Reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) must be tailored to minimize side reactions. For example, THF at 60–80°C with Pd(PPh₃)₄ as a catalyst enhances coupling efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Q. Which spectroscopic techniques are most effective for characterizing 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide?
Answer:
- ¹H/¹³C NMR: Assigns protons and carbons, with distinct shifts for the cyclopentene (δ 5.6–6.2 ppm for vinyl protons) and dimethylamide groups (δ 2.8–3.1 ppm for N–CH₃) .
- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and cyclopentene C=C stretch (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragments.
- HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities during synthesis, particularly in cyclopentene ring functionalization?
Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry during cyclopentene derivatization .
- X-ray Crystallography: Single-crystal analysis (via SHELXL or similar software) confirms absolute configuration .
- Circular Dichroism (CD): Detects enantiomeric excess in chiral intermediates .
Q. What experimental strategies address contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?
Answer:
- Variable-Temperature NMR: Resolves dynamic effects (e.g., rotamers in the dimethylamide group causing peak splitting) .
- 2D NMR (COSY, HSQC): Maps coupling networks and assigns overlapping signals.
- Computational Modeling: Density Functional Theory (DFT) predicts vibrational modes (IR) and chemical shifts, aiding in reconciling experimental vs. theoretical data .
Q. How can this compound be applied in kinase inhibition studies, and what methodological considerations are critical?
Answer:
- Biochemical Assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure binding affinity to kinases.
- Docking Studies: Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in kinase domains.
- Selectivity Profiling: Test against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. Reference compounds like staurosporine serve as positive controls .
Methodological Challenges & Solutions
Q. What are the key pitfalls in scaling up synthesis, and how can they be mitigated?
Answer:
- Side Reactions: Cyclopentene dimerization under high concentrations. Solution: Use dilute conditions or flow chemistry to improve heat/mass transfer.
- Catalyst Deactivation: Pd leaching in coupling reactions. Solution: Employ heterogeneous catalysts (e.g., Pd/C) or ligand-stabilized systems.
- Yield Optimization: Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, solvent) .
Q. How can researchers validate the compound’s stability under biological assay conditions?
Answer:
- Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 72 hours.
- Metabolite Identification: Liver microsome assays (human/rat) detect phase I/II metabolites.
- Cryopreservation: Store at -80°C in DMSO with desiccants to prevent hydrolysis .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
Answer:
- QC Protocols: Enforce strict purity thresholds (e.g., ≥95% by HPLC) and validate via orthogonal methods (NMR, elemental analysis).
- Biological Replicates: Perform triplicate assays with internal controls (e.g., reference inhibitors).
- Metadata Tracking: Document synthesis conditions (catalyst lot, solvent grade) in electronic lab notebooks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
